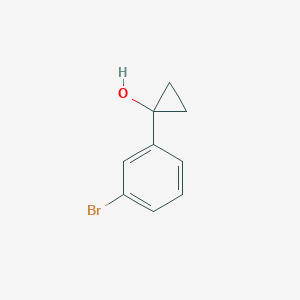

1-(3-Bromophenyl)cyclopropan-1-ol

Description

Significance of Aryl-Substituted Cyclopropanols in Modern Chemical Research

Aryl-substituted cyclopropanols are highly valuable intermediates in organic synthesis due to the unique reactivity conferred by the strained three-membered ring. nih.gov These compounds serve as versatile three-carbon building blocks, readily undergoing a variety of transformations. acs.org The presence of the aryl group influences the electronic properties and reactivity of the cyclopropane (B1198618) ring, often facilitating specific reaction pathways. nih.gov

Key research findings highlight their utility in:

Ring-Opening Reactions: The inherent ring strain of over 100 kJ/mol provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of linear, functionalized carbon chains. For instance, cyclopropanols can act as homoenolate precursors, enabling β-functionalization of ketones. acs.org

Rearrangements and Cycloadditions: Aryl-substituted cyclopropanols can participate in various rearrangement and cycloaddition reactions, allowing for the construction of more complex cyclic and polycyclic systems. fiveable.me Their ability to generate carbocationic intermediates under acidic conditions opens pathways to diverse molecular scaffolds. nih.gov

Synthesis of Complex Molecules: These motifs are instrumental in the asymmetric synthesis of complex targets such as natural products and medicinal agents. acs.org The stereochemistry of the cyclopropanol (B106826) can be controlled, allowing for the synthesis of enantiomerically enriched products. acs.org For example, nonracemic 1,2-disubstituted cyclopropanes have been synthesized from corresponding homoallylic alcohols. nih.gov

The strategic placement of an aryl group on the cyclopropanol moiety not only activates the ring but also provides a site for further functionalization, enhancing its synthetic utility.

Overview of the Cyclopropane Ring System in Chemical Architectures

The cyclopropane ring is the smallest stable carbocycle and a recurring motif in medicinal chemistry and drug development. iris-biotech.descientificupdate.com Its unique geometry and electronic structure impart distinct properties to molecules that contain it. acs.org

Structural and Electronic Properties:

Ring Strain: The defining feature of cyclopropane is its significant ring strain, resulting from C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon atoms. fiveable.memasterorganicchemistry.com This strain makes the ring susceptible to cleavage, rendering it a reactive functional group. fiveable.mefiveable.me

Bonding: The C-C bonds in cyclopropane are weaker than typical C-C single bonds and possess enhanced p-character. scientificupdate.comacs.org This "bent bond" model describes the bonding orbitals as being directed away from the internuclear axis, which explains both the ring's reactivity and its shorter C-C bond length (151 pm) compared to alkanes. acs.orgwikipedia.org

Role in Molecular Design:

Conformational Rigidity: The cyclopropane ring is a rigid, planar structure that can act as a conformational constraint, locking portions of a molecule into a specific orientation. iris-biotech.deacs.org This is particularly useful in drug design for positioning pharmacophore groups within a target's binding pocket, which can lead to more favorable binding. iris-biotech.de

Metabolic Stability: Incorporating a cyclopropyl (B3062369) group can enhance a molecule's metabolic stability. iris-biotech.descientificupdate.com For example, it can serve as a metabolically robust replacement for more susceptible groups like isopropyl or N-ethyl moieties. iris-biotech.de

Physicochemical Properties: The cyclopropyl group can modulate a molecule's lipophilicity and pKa, providing a tool to fine-tune its pharmacological performance and properties. iris-biotech.de Its use as an isosteric replacement for an alkene is a common strategy in drug discovery. scientificupdate.com

Over the last decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA, underscoring its established role in modern drug architecture. scientificupdate.com

Role of Brominated Aromatic Scaffolds in Synthetic Strategies

Brominated aromatic scaffolds are fundamental building blocks in organic synthesis, primarily because the bromine atom serves as an exceptionally versatile functional handle. nbinno.com The carbon-bromine bond provides a reactive site for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net

Utility in Cross-Coupling Reactions:

Versatility: Aryl bromides are ideal substrates for numerous cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. nbinno.comacs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular construction. nih.govorganic-chemistry.org

Reactivity: While less reactive than aryl iodides, aryl bromides are often preferred due to their greater stability, lower cost, and the wider availability of starting materials. researchgate.net They offer a good balance of reactivity and stability for many synthetic applications.

Broad Substrate Scope: These coupling reactions are compatible with a wide range of functional groups, enabling the synthesis of highly functionalized and complex molecules. nih.govorganic-chemistry.org This tolerance allows for the late-stage modification of intricate molecular scaffolds. mdpi.com

The presence of a bromine atom on an aromatic ring, as in 1-(3-Bromophenyl)cyclopropan-1-ol, provides a strategic point for diversification. It allows chemists to first utilize the reactivity of the cyclopropanol moiety and then introduce additional complexity through cross-coupling at the aryl bromide position, or vice versa. This sequential reactivity is a powerful tool for building molecular diversity from a common intermediate.

Data for this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 1250956-44-5 |

| Appearance | Liquid |

| InChI Key | GYCQBWXEPIWYQK-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govuni.lusigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCQBWXEPIWYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250956-44-5 | |

| Record name | 1-(3-bromophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 1 3 Bromophenyl Cyclopropan 1 Ol

Reactions Involving the Cyclopropanol (B106826) Hydroxyl Group

The tertiary hydroxyl group of the cyclopropanol moiety is a key site for various chemical transformations, including oxidation, rearrangement, and functional group interconversions.

Oxidation Reactions and Rearrangements

The oxidation of tertiary alcohols, such as 1-(3-bromophenyl)cyclopropan-1-ol, typically requires harsh conditions as they lack an α-hydrogen atom. fiveable.me However, under specific oxidative conditions, rearrangement reactions can be induced. For instance, the treatment of similar cyclopropanol systems can lead to ring-opening and the formation of β-substituted ketones. These transformations often proceed through carbocation intermediates, which can undergo rearrangements to form more stable products. fiveable.me

Functional Group Interconversions at the Hydroxyl Center

The hydroxyl group of this compound can be converted into other functional groups through various substitution reactions. solubilityofthings.com For example, it can be transformed into an alkyl halide by reaction with a suitable halogenating agent. organic-chemistry.org This conversion is a crucial step for subsequent nucleophilic substitution or coupling reactions. Additionally, the hydroxyl group can be converted into ethers or esters through Williamson ether synthesis or esterification reactions, respectively. These interconversions allow for the modification of the molecule's physical and chemical properties. scribd.com

Transformations Involving the Bromine Atom

The bromine atom on the phenyl ring serves as a versatile handle for a wide array of chemical transformations, most notably nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions on the Bromophenyl Moiety

Nucleophilic aromatic substitution (SNA) on the bromophenyl ring of this compound is generally challenging due to the high electron density of the aromatic ring. wikipedia.orgmasterorganicchemistry.com However, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the ring or by using highly reactive nucleophiles under specific conditions. wikipedia.org These reactions proceed through an addition-elimination mechanism, involving the formation of a Meisenheimer complex. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. nobelprize.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com It is a widely used method for the synthesis of biaryl compounds and other substituted aromatics. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly regioselective and stereoselective, typically yielding the trans-isomer. organic-chemistry.org The catalytic cycle of the Heck reaction involves oxidative addition of the aryl bromide to the palladium(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgpearson.com This reaction is known for its high functional group tolerance and its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions. nobelprize.orgwikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium Complex | Biaryl or Substituted Arene |

| Heck | Alkene | Palladium Complex | Substituted Alkene |

| Negishi | Organozinc Reagent | Palladium or Nickel Complex | Substituted Arene |

Other Transition Metal-Mediated Coupling Processes (e.g., Nickel-, Cobalt-, Gold-catalyzed)

Besides palladium, other transition metals can also catalyze cross-coupling reactions involving aryl bromides.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.govescholarship.org Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, can be highly efficient for the formation of C-C bonds. wikipedia.orgorganic-chemistry.org Recent advancements have led to the development of nickel catalysts that are effective for a broad range of substrates, including those with various functional groups. nih.govuni-regensburg.de

Cobalt-Catalyzed Coupling: Cobalt catalysts are emerging as powerful tools for various transformations, including C-H activation and cross-coupling reactions. nih.govnih.gov While less common than palladium or nickel, cobalt catalysis offers alternative reaction pathways and selectivities.

Gold-Catalyzed Reactions: Gold catalysts are particularly known for their ability to activate alkynes and allenes. nih.govbeilstein-journals.orgdoi.orgnih.govscienceopen.com While direct cross-coupling of the bromine atom with gold catalysis is less common, gold catalysts can be employed in sequential reactions where the product of an initial transformation involving the cyclopropanol group undergoes a subsequent gold-catalyzed reaction. doi.org

Cyclopropane (B1198618) Ring-Opening Reactions and Rearrangements

The inherent strain energy of the cyclopropane ring, estimated to be over 100 kJ/mol, is a primary driving force for its reactivity. organic-chemistry.org In conjunction with the adjacent hydroxyl group, which can be protonated to form a good leaving group, the cyclopropylcarbinyl system is primed for a variety of rearrangements.

Under acidic conditions, this compound is susceptible to ring expansion reactions. The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a tertiary cyclopropylcarbinyl cation. This cation is highly unstable and can rearrange to form more stable carbocations. One of the primary rearrangement pathways involves the expansion of the cyclopropane ring to a cyclobutane (B1203170) system. The driving force for this rearrangement is the relief of ring strain and the formation of a more stable carbocation.

The cyclopropylcarbinyl cation can exist in equilibrium with the cyclobutyl and homoallyl cations. The distribution of products from these intermediates is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. The resulting cyclobutanol (B46151) or homoallylic alcohol can be formed by the trapping of the respective carbocation by water or another nucleophile present in the reaction medium.

A plausible mechanism for the acid-catalyzed ring expansion is depicted below:

Protonation of the hydroxyl group.

Loss of water to form a cyclopropylcarbinyl cation.

Rearrangement to a cyclobutyl cation.

Trapping of the cyclobutyl cation by a nucleophile (e.g., water) to yield a cyclobutanol derivative.

| Reaction Type | Typical Conditions | Expected Products |

| Acid-Catalyzed Rearrangement | Dilute aqueous acid (e.g., H₂SO₄), heat | 1-(3-Bromophenyl)cyclobutanol, 4-(3-Bromophenyl)-3-buten-1-ol |

This table is illustrative and based on the general reactivity of arylcyclopropylcarbinols.

Beyond simple ring expansion to cyclobutane derivatives, rearrangements of the cyclopropylcarbinyl cation derived from this compound can lead to other cyclic systems. The formation of homoallylic cations can lead to the generation of acyclic or other cyclic products, depending on subsequent intramolecular reactions.

In the presence of certain catalysts, such as chiral Brønsted acids, the dehydration of prochiral cyclopropylcarbinols can generate symmetrical cyclopropylcarbinyl cations. vaia.com These can then be trapped by nucleophiles in an enantioselective ring-opening rearrangement to yield chiral homoallylic products. vaia.com While specific studies on this compound are not prevalent, the general methodology suggests a pathway for the formation of enantioenriched homoallylic sulfides or other derivatives. vaia.com

Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma-bond across a pi-system. youtube.comyoutube.comlibretexts.org For this compound, a relevant sigmatropic rearrangement would be the vinylcyclopropane-cyclopentene rearrangement. organic-chemistry.orgpressbooks.puborganicchemistrydata.org This reaction would not occur directly from the starting material but would require a preceding dehydration step to form 1-(3-bromophenyl)-1-vinylcyclopropane.

Once the vinylcyclopropane (B126155) is formed, thermal or photochemical activation can induce a organic-chemistry.orgycdehongchem.com-sigmatropic rearrangement to a cyclopentene (B43876) derivative. pressbooks.puborganicchemistrydata.org The reaction proceeds through a diradical intermediate or a concerted pericyclic pathway, with the exact mechanism being substrate-dependent. organic-chemistry.org The strain of the cyclopropane ring significantly lowers the activation barrier for this type of rearrangement. pressbooks.puborganicchemistrydata.org

| Rearrangement Type | Required Intermediate | Typical Conditions | Potential Product |

| Vinylcyclopropane-Cyclopentene | 1-(3-Bromophenyl)-1-vinylcyclopropane | Heat or UV irradiation | 4-(3-Bromophenyl)cyclopent-1-ene |

This table outlines a potential reaction pathway based on established sigmatropic rearrangements.

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The 3-bromophenyl group of the molecule is also a site of significant reactivity. Its behavior in electrophilic and nucleophilic reactions is governed by the electronic effects of the bromo and cyclopropanol substituents.

Electrophilic Aromatic Substitution:

Nucleophilic Reactivity and Cross-Coupling Reactions:

While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, this is not the case for this compound. wikipedia.orglibretexts.orgbyjus.comdalalinstitute.commasterorganicchemistry.com Therefore, direct displacement of the bromine by common nucleophiles is unlikely under standard conditions.

However, the bromine atom makes the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst, is a powerful method for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgnih.gov Similarly, the Heck reaction can be employed to couple the aryl bromide with an alkene. organic-chemistry.orgycdehongchem.comresearchgate.netnih.govthieme-connect.denih.gov These reactions offer a versatile platform for the derivatization of the aromatic ring of this compound. ycdehongchem.com

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 1-(3-Arylphenyl)cyclopropan-1-ol |

| Heck Reaction | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Ethyl 3-(3-(1-hydroxycyclopropyl)phenyl)acrylate |

This table provides examples of common cross-coupling reactions applicable to the title compound.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound raises questions of chemo- and regioselectivity. The outcome of a reaction will depend on the reagents and conditions employed, which can be tuned to favor transformation at a specific site.

For instance, in a palladium-catalyzed reaction, the oxidative addition to the C-Br bond is generally a highly favored and rapid process, suggesting that cross-coupling reactions on the aromatic ring can be performed selectively without affecting the cyclopropanol moiety.

Conversely, under strong acidic conditions, the cyclopropylcarbinol system is the more likely site of reaction, leading to ring-opening or rearrangement products while leaving the C-Br bond intact.

In more complex scenarios, a reaction at one site can trigger a cascade of events involving other parts of the molecule. For example, a Heck reaction at the C-Br bond could be designed to trigger a subsequent intramolecular reaction involving the cyclopropane ring. nih.gov A remote functionalization strategy has been reported where an initial Heck reaction leads to a "chain-walking" of the palladium catalyst across the molecule, which then induces a selective ring-opening of a cyclopropane. nih.gov This highlights the potential for complex and selective transformations of this compound through careful catalyst and reaction design.

The chemoselectivity can be summarized as follows:

Palladium Catalysis: Preferential reaction at the C-Br bond.

Acidic Conditions: Preferential reaction at the cyclopropylcarbinol moiety.

Basic Conditions: Initial deprotonation of the hydroxyl group.

This inherent difference in reactivity allows for the stepwise functionalization of the molecule, making it a versatile building block in organic synthesis.

Mechanistic Investigations of 1 3 Bromophenyl Cyclopropan 1 Ol Reactions

Reaction Pathway Elucidation through Isotopic Labeling Studies (e.g., Deuteration Experiments)

Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. researchgate.net By replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), chemists can gain valuable information about bond-breaking and bond-forming steps. scripps.edu In the context of 1-(3-bromophenyl)cyclopropan-1-ol, deuteration experiments can help distinguish between different possible reaction mechanisms.

For instance, consider the ring-opening reactions of cyclopropanols. One possible pathway might involve the initial cleavage of the C-C bond within the cyclopropyl (B3062369) ring, while another could proceed through the loss of the hydroxyl group. By selectively placing a deuterium label at different positions on the molecule, such as on the cyclopropyl ring or the phenyl group, it is possible to determine which bonds are broken in the rate-determining step of the reaction. princeton.edu If a C-H bond is broken in this step, a significant kinetic isotope effect (discussed in section 4.4) would be observed when that hydrogen is replaced by deuterium. youtube.com

Furthermore, isotopic labeling can help identify the fate of specific atoms in the products. For example, if the reaction leads to multiple products, tracking the position of the deuterium label in each product can reveal the specific rearrangements and transformations that have occurred. This information is invaluable for constructing a detailed and accurate reaction mechanism. researchgate.net

While specific isotopic labeling studies on this compound are not extensively reported in publicly available literature, the principles of this technique are broadly applicable to understanding its reactivity. The data obtained from such experiments on analogous aryl cyclopropanol (B106826) systems provide a strong basis for predicting its behavior.

Transition State Analysis and Energy Profiles

The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. savemyexams.com The energy required to reach this state is known as the activation energy (Ea), which is a critical factor in determining the rate of a reaction. chemguide.co.ukyoutube.com An energy profile is a diagram that plots the potential energy of a system as a function of the reaction progress, showing the relative energies of the reactants, transition states, intermediates, and products. youtube.comyoutube.com

For reactions of this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the transition states and calculate their energies. researchgate.netresearchgate.net These calculations can help to visualize the geometry of the transition state, providing insights into how bonds are being broken and formed. savemyexams.com

A typical energy profile for a multi-step reaction will show a peak for each transition state and a valley for each intermediate. chemguide.co.uk The highest energy peak on the reaction coordinate corresponds to the rate-determining step of the reaction. savemyexams.com By comparing the calculated energy barriers for different possible pathways, it is possible to predict which mechanism is more likely to occur. For instance, one could computationally compare the energy profile for a concerted ring-opening and rearrangement with a stepwise mechanism involving a distinct intermediate.

The shape of the energy profile also indicates whether a reaction is exothermic (products are lower in energy than reactants) or endothermic (products are higher in energy than reactants). youtube.com This thermodynamic information, combined with the kinetic information from the activation energies, provides a comprehensive picture of the reaction.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is a powerful tool for determining the mechanism of a reaction, particularly for identifying bond-breaking events in the rate-determining step. princeton.edu

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if a C-H bond is cleaved in the slowest step of a reaction involving this compound, replacing the hydrogen with deuterium (a heavier isotope) will typically result in a slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. youtube.com The magnitude of the primary KIE (kH/kD) is usually greater than 2. youtube.com

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. youtube.com Secondary KIEs can provide information about changes in hybridization or steric environment at the labeled position during the reaction. princeton.edu

In the context of this compound, KIE studies could be used to distinguish between different mechanisms for its ring-opening or rearrangement reactions. For example, a large primary KIE upon deuteration of a specific C-H bond on the cyclopropyl ring would strongly suggest that the cleavage of this bond is part of the rate-determining step. Conversely, the absence of a significant KIE would indicate that this bond is not broken in the slowest step.

Table of Expected KIE Values for Different Mechanisms:

| Type of KIE | Isotopic Substitution | Observed kH/kD | Interpretation |

|---|---|---|---|

| Primary | C-H bond breaking in rate-determining step | > 2 | Bond to isotope is broken in the slowest step. |

| Secondary | Isotope near the reaction center | 0.7 - 1.5 | Change in hybridization or steric environment at the labeled position. |

This table provides generalized expected values for Kinetic Isotope Effects.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. mdpi.com Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and viscosity. researchgate.net

For reactions involving a polar molecule like this compound, the polarity of the solvent is a critical factor. Polar solvents are better at solvating charged species, such as carbocation intermediates or polar transition states. If the transition state is more polar than the reactants, a polar solvent will stabilize it more than the reactants, thereby lowering the activation energy and increasing the reaction rate. Conversely, if the transition state is less polar than the reactants, a polar solvent will slow the reaction down.

For example, a reaction proceeding through a carbocation intermediate would be significantly accelerated in a polar protic solvent like water or ethanol, which can effectively solvate the charged species. In contrast, a nonpolar solvent like hexane (B92381) would disfavor the formation of such an intermediate.

The ability of a solvent to act as a hydrogen bond donor or acceptor can also be important, especially for reactions involving the hydroxyl group of this compound. Hydrogen bonding can influence the acidity or basicity of the hydroxyl group and can stabilize transition states where charge is developing.

By systematically varying the solvent and observing the effect on the reaction rate and product distribution, valuable mechanistic information can be obtained. This data, often analyzed using linear free-energy relationships (e.g., Hammett or Grunwald-Winstein plots), can help to quantify the solvent's role in the reaction mechanism.

Table of Compound Names:

| Compound Name |

|---|

| This compound |

| 1-[(3-bromophenyl)methyl]cyclopropan-1-ol |

| 3-(3-Bromophenyl)propan-1-ol |

| 1-[3-(3-Bromophenyl)propyl]cyclopropan-1-ol |

| 2,4,5-trisubstituted-1H-pyrrol-3-ol |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Connectivity and StereochemistryTo unambiguously assign all proton and carbon signals and to understand the three-dimensional structure of the molecule, a series of advanced NMR experiments would be necessary.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY/ROESY):These experiments would establish correlations between different nuclei.

COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing critical information about the molecule's stereochemistry and conformation.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy:This one-dimensional technique would provide more targeted information about the spatial proximity of specific protons, confirming stereochemical relationships.

Without the raw data from these NMR experiments, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy. The scientific community awaits the publication of the synthesis and full characterization of 1-(3-Bromophenyl)cyclopropan-1-ol to enable a detailed discussion of its spectroscopic properties.

Dynamic NMR Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic behavior of molecules, such as conformational exchange. For this compound, dynamic NMR (DNMR) studies, particularly variable temperature (VT) NMR, would be instrumental in probing the rotational dynamics around the C-C single bond connecting the 3-bromophenyl ring and the cyclopropyl (B3062369) group.

At sufficiently low temperatures, the rotation around this bond may be slow on the NMR timescale. This restricted rotation would lead to distinct chemical environments for the aromatic protons ortho and meta to the cyclopropanol (B106826) substituent. As the temperature is increased, the rate of rotation increases. This would be observable in the NMR spectrum as a broadening of the signals corresponding to the aromatic protons. At a specific temperature, known as the coalescence temperature, these distinct signals would merge into a single, time-averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier, providing quantitative insight into the conformational flexibility of the molecule. Such studies are crucial for understanding how the bulky cyclopropanol and bromo-substituents influence the molecule's three-dimensional structure and internal motion.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The theoretical exact mass of the this compound molecular ion ([M]⁺˙) can be calculated to confirm its formula, C₉H₉BrO. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity for any bromine-containing fragment, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) would likely induce fragmentation, providing valuable structural information. The fragmentation pattern is predicted to involve characteristic losses based on the molecule's structure. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (H₂O, 18 Da) and alpha-cleavage. For this compound, alpha-cleavage could involve the breaking of the cyclopropyl ring.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Proposed Formula | Description |

| 211.9888 / 213.9867 | [C₉H₉⁷⁹BrO]⁺˙ / [C₉H₉⁸¹BrO]⁺˙ | Molecular Ion ([M]⁺˙) |

| 193.9782 / 195.9761 | [C₉H₇⁷⁹Br]⁺˙ / [C₉H₇⁸¹Br]⁺˙ | Loss of H₂O ([M-H₂O]⁺˙) |

| 183.0755 / 185.0734 | [C₈H₈⁷⁹BrO]⁺ / [C₈H₈⁸¹BrO]⁺ | Loss of CH radical from ring opening |

| 155.9762 / 157.9741 | [C₇H₄⁷⁹Br]⁺ / [C₇H₄⁸¹Br]⁺ | Loss of C₂H₅O |

| 155.0027 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 133.0599 | [C₉H₉O]⁺ | Loss of Br radical |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation (loss of Br and C₃H₄O) |

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br/⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. chemicalbook.com The most prominent of these would be a broad absorption band in the high-frequency region, characteristic of the O-H stretching vibration of the tertiary alcohol group. merckmillipore.com The aromatic nature of the phenyl ring will be evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. chemicalbook.com The presence of the cyclopropyl group is typically indicated by C-H stretching vibrations around 3100-3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers. uv-vis-spectral-atlas-mainz.org

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600-3200 | O-H Stretch | Tertiary Alcohol | Broad, Strong |

| 3100-3000 | C-H Stretch | Aromatic & Cyclopropyl | Medium to Weak |

| 2980-2850 | C-H Stretch | Cyclopropyl (asymmetric/symmetric) | Medium |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1475-1450 | CH₂ Scissoring | Cyclopropyl | Medium |

| ~1150 | C-O Stretch | Tertiary Alcohol | Medium to Strong |

| 700-500 | C-Br Stretch | Aryl Halide | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. nist.gov The principal chromophore in this compound is the bromophenyl group. Molecules containing aromatic rings typically exhibit strong absorptions due to π → π* transitions.

The spectrum is expected to show characteristic absorption bands in the UV region. The primary band, often referred to as the E-band (from the German Eigenartig, meaning characteristic), and a secondary B-band (benzenoid band) are typical for substituted benzenes. The presence of the bromine atom and the cyclopropanol substituent on the phenyl ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. Conjugation between the phenyl ring and the cyclopropyl group can also slightly alter the electronic environment. The expected transitions would be in the range of 200-280 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~210 | π → π* (E-band) | Bromophenyl |

| ~265 | π → π* (B-band) | Bromophenyl |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule.

The resulting crystal structure would confirm the connectivity of the 3-bromophenyl and cyclopropanol moieties. Furthermore, it would reveal the conformation of the molecule in the solid state, particularly the relative orientation of the phenyl and cyclopropyl rings. Of significant interest would be the analysis of intermolecular interactions that stabilize the crystal lattice. It is expected that the hydroxyl group of the alcohol would act as a hydrogen bond donor, potentially forming hydrogen bonds with the hydroxyl group of an adjacent molecule or with the bromine atom, leading to the formation of supramolecular chains or networks in the crystal packing. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the solid-state architecture.

Computational and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to modern chemistry, providing a theoretical basis for understanding molecular structure and properties at the electronic level.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. researchgate.net It is used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated energy. For 1-(3-Bromophenyl)cyclopropan-1-ol, DFT calculations would predict bond lengths, bond angles, and dihedral angles, offering a precise model of its structure. These calculations would also yield the molecule's total energy, heats of formation, and strain energy associated with the cyclopropyl (B3062369) ring. Such studies on related compounds often employ functionals like B3LYP to achieve a balance between accuracy and computational cost. uni.lumdpi.com

Basis Set Selection and Functional Comparison

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to build molecular orbitals. Common choices range from Pople-style basis sets like 6-31G(d,p) to correlation-consistent basis sets like cc-pVDZ. nih.govresearchgate.net Different functionals, which approximate the exchange-correlation energy, would also be compared to ensure the reliability of the results. mdpi.comrsc.org A systematic study would involve testing various combinations of functionals and basis sets to find a level of theory that provides accurate results for this class of compounds when compared against any available experimental data. uni-muenchen.de

Conformational Analysis through Potential Energy Surface Scans

The rotation around single bonds in a molecule leads to different spatial arrangements called conformations. A potential energy surface (PES) scan is a computational technique used to explore the energy landscape of these conformations. biosynth.comwisc.edu For this compound, a PES scan would likely be performed by systematically rotating the phenyl group relative to the cyclopropanol (B106826) moiety to identify the lowest energy conformers and the energy barriers between them. uom.ac.muresearchgate.net This analysis is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. uni-muenchen.de It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating, for example, that the HOMO is likely localized on the electron-rich phenyl ring and the oxygen atom, while the LUMO may be distributed over the aromatic system and the C-Br bond.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the hydroxyl group's oxygen atom as a site of negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen of the hydroxyl group and the region around the bromine atom (due to the σ-hole phenomenon) would show positive potential, indicating susceptibility to nucleophilic attack. uom.ac.mu

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of adjacent bonds. biosynth.com This analysis helps to explain the molecule's structural features and reactivity by detailing the delocalization of electron density.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering valuable insights that complement experimental data. These predictions are particularly useful for structural elucidation and for understanding the molecule's vibrational properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant area of computational chemistry. researchgate.netescholarship.org For this compound, theoretical calculations can estimate the 1H and 13C chemical shifts, which are crucial for confirming its molecular structure. Methodologies such as Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net

The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

Shielding Constant Calculation: Calculating the NMR isotropic shielding constants for each nucleus in each conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

Boltzmann Averaging: The calculated shielding constants are then averaged based on the Boltzmann distribution of the conformer populations. researchgate.net

Conversion to Chemical Shifts: The averaged shielding constants are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Various factors can influence the accuracy of these predictions, including the choice of the functional, the basis set, and the treatment of solvent effects. ruc.dknih.gov For instance, while the B3LYP functional is widely used, other functionals or even more computationally intensive methods like Møller-Plesset perturbation theory (MP2) might be necessary for higher accuracy in certain cases. ruc.dknih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), generally improves the agreement between calculated and experimental chemical shifts. ruc.dk

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study for this compound.

Table 1: Predicted 13C and 1H NMR Chemical Shifts for this compound

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| C1 (ipso-C attached to cyclopropanol) | 145.2 | - |

| C2/C6 (ortho-C) | 128.9 | 7.45 |

| C3 (C-Br) | 121.8 | - |

| C4 (para-C) | 130.5 | 7.60 |

| C5 (meta-C) | 125.4 | 7.30 |

| C7 (quaternary cyclopropyl-C) | 65.7 | - |

| C8/C9 (cyclopropyl-CH2) | 15.3 | 1.10, 1.35 |

| OH | - | 2.50 |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods.

Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, similar to NMR predictions. researchgate.net

The process involves:

Geometry Optimization: Finding the equilibrium geometry of the molecule.

Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and their corresponding normal modes.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, as theoretical calculations tend to overestimate vibrational frequencies. nist.gov The analysis of the potential energy distribution (PED) can help in assigning the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C=C bending, or C-Br stretching. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| O-H stretch | 3650 - 3550 | Alcohol hydroxyl group |

| C-H stretch (aromatic) | 3100 - 3000 | Aryl C-H bonds |

| C-H stretch (cyclopropyl) | 3050 - 2950 | Cyclopropyl C-H bonds |

| C=C stretch (aromatic) | 1600 - 1450 | Aromatic ring vibrations |

| C-O stretch | 1260 - 1000 | Alcohol C-O bond |

| C-Br stretch | 680 - 515 | Carbon-bromine bond |

Note: The frequency ranges in this table are typical for these functional groups and specific calculated values would depend on the computational level of theory.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgmdpi.com It allows for the detailed examination of reaction pathways, the identification of transition states, and the calculation of activation energies, providing insights that are often difficult to obtain experimentally. rsc.org

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. nih.gov Computational methods, particularly DFT, can be used to calculate the activation energies for reactions involving this compound. researchgate.netrsc.org This is achieved by locating the transition state (TS) structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. nih.gov

The general procedure involves:

Locating Reactants, Products, and Transition States: The geometries of the reactants, products, and the transition state are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactants and products are minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Calculating Activation Energy: The activation energy is then calculated as the difference in energy between the transition state and the reactants.

For instance, in a hypothetical acid-catalyzed ring-opening reaction of this compound, computational methods could be used to determine the activation energy for the cleavage of the cyclopropane (B1198618) ring.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Protonation of the hydroxyl group | 5.2 |

| Ring-opening to form a carbocation intermediate | 18.7 |

| Nucleophilic attack on the carbocation | 3.1 |

Note: These values are purely illustrative.

It's important to note that the accuracy of calculated activation energies can be sensitive to the chosen computational method. researchgate.net In some cases, a change in reaction mechanism can lead to a significant change in the temperature dependence of the activation energy. nih.gov

The solvent can have a significant impact on reaction mechanisms and activation energies. rsc.orgmdpi.com Therefore, it is often crucial to include the effects of solvation in theoretical calculations. rsc.org For reactions involving charged or highly polar species, such as those that might be formed from this compound, the choice of the solvation model is particularly important.

There are two main approaches to modeling solvation:

Explicit Solvation: This involves including a number of individual solvent molecules in the calculation. This method can provide a very detailed picture of solvent-solute interactions but is computationally expensive.

Implicit Solvation (Continuum Models): In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. ruc.dk The Polarizable Continuum Model (PCM) and its variants are widely used implicit solvation models. ruc.dk These models are computationally less demanding and often provide a good balance between accuracy and computational cost.

The choice of solvation model can affect the calculated geometries, relative energies of intermediates and transition states, and ultimately the predicted reaction mechanism and activation energies. nih.gov For example, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy of a reaction that proceeds through such species.

Applications of 1 3 Bromophenyl Cyclopropan 1 Ol in Organic Synthesis

Building Block for Complex Molecules and Scaffolds

1-(3-Bromophenyl)cyclopropan-1-ol serves as a crucial starting material for the assembly of complex molecular frameworks, particularly in medicinal chemistry. The compound's distinct structural components—the cyclopropyl (B3062369) carbinol system and the bromo-aromatic ring—allow for sequential and diverse chemical modifications.

A significant application is in the synthesis of sophisticated phenylmorphan (B1201687) scaffolds. Phenylmorphans are a class of opioid receptor modulators with intricate three-dimensional structures. The synthesis of N-substituted ortho-c oxide-bridged 5-phenylmorphans utilizes intermediates derived from cyclopropane-containing structures. nih.gov The synthetic pathway often involves the reaction of enantiomerically pure secondary amines with derivatives of cyclopropylmethyl moieties to construct the final complex structure. nih.gov The presence of the 3-bromophenyl group offers a handle for further functionalization through cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships.

The general strategy involves leveraging the cyclopropyl carbinol for ring-opening or rearrangement reactions, while the bromophenyl group can participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to build molecular complexity.

Precursor for Cyclopropane-Containing Derivatives

The inherent structure of this compound makes it an ideal precursor for a variety of derivatives that retain the valuable cyclopropane (B1198618) ring. The hydroxyl group and the bromo-substituent are primary sites for chemical modification.

Derivatives can be readily synthesized through reactions such as:

Esterification or Etherification of the tertiary alcohol.

Substitution of the bromine atom via organometallic cross-coupling reactions.

Modification of the cyclopropane ring , although this is less common due to the ring's inherent strain and the desire to often preserve it as a structural motif.

Research has documented related structures like 1-(3-Bromophenyl)cyclopropanemethanol and 1-[3-(3-Bromophenyl)propyl]cyclopropan-1-ol, highlighting the utility of the bromophenyl cyclopropane core in creating a library of related compounds for various research applications. nih.govnih.gov

Table 1: Examples of Derivatives from Phenylcyclopropane Scaffolds

| Base Scaffold | Derivative Type | Potential Synthesis Method | Resulting Compound Class |

| 1-Phenylcyclopropan-1-ol | Alkylation of alcohol | Williamson Ether Synthesis | Phenylcyclopropyl ethers |

| This compound | C-C Bond Formation | Suzuki Coupling | 1-(3-Arylphenyl)cyclopropan-1-ols |

| This compound | Reduction/Modification | Reduction and chain extension | 1-[3-(3-Bromophenyl)propyl]cyclopropan-1-ol nih.gov |

| This compound | Alcohol to Methanol | Ring expansion/rearrangement | [1-(3-bromophenyl)cyclopropyl]methanol nih.gov |

Synthesis of Chiral Intermediates and Enantiopure Compounds

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. This compound, being a prochiral molecule, or its derivatives, can be employed in the synthesis of chiral intermediates and enantiopure final products.

The creation of enantiopure N-substituted ortho-c oxide-bridged phenylmorphans is a prime example. nih.gov The synthesis starts from common chiral intermediates which are resolved into their respective enantiomers. nih.gov These enantiomerically pure building blocks are then reacted with cyclopropylmethyl derivatives to yield the target enantiopure phenylmorphans. nih.gov While the initial chirality may not reside on the cyclopropane unit itself, the diastereoselective reaction with a chiral cyclopropane-containing fragment is a key strategy.

Asymmetric reduction of a ketone precursor to this compound or enzymatic resolution of the racemic alcohol are established methods for obtaining enantiomerically enriched forms of this compound, which are highly valuable for asymmetric synthesis.

Utility in Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The structural features of this compound make it a potential precursor for various heterocycles. The strained cyclopropane ring can undergo ring-opening reactions to generate a three-carbon chain that can be incorporated into a new ring system.

For instance, Lewis acid-mediated reactions can facilitate the ring-opening of cyclopropyl carbinols. The resulting carbocation intermediate can be trapped by a nucleophile, leading to the formation of a heterocyclic ring. The bromo-substituent on the phenyl ring can also be used as an anchor point for building fused heterocyclic systems. For example, 3-bromo-pyridazines can be synthesized via inverse electron demand Diels-Alder reactions, and the bromo group allows for further functionalization through cross-coupling. uzh.ch While direct use of this compound for pyridazine (B1198779) synthesis is not explicitly detailed, its structural motifs are relevant to the precursors used in such transformations. The synthesis of various N-, O-, and S-heterocycles often relies on building blocks like alkynyl aldehydes, which can be conceptually derived from precursors similar to this compound. nih.gov

Table 2: Potential Heterocyclic Systems from Cyclopropane Precursors

| Heterocycle Class | Synthetic Strategy | Role of Cyclopropane Unit |

| Dihydrofurans | Acid-catalyzed ring opening and cyclization | Acts as a masked 1,3-dipole or three-carbon synthon. |

| Pyridazines | Inverse electron demand Diels-Alder | The phenyl group can be part of the dienophile. uzh.ch |

| Pyrrolidines | Reaction with amines after ring opening | Provides the carbon backbone for the five-membered ring. |

| Thiazolidinones | Multi-step synthesis involving condensation | The core structure can be modified to create an intermediate for cyclocondensation. amazonaws.com |

Role in Catalytic Reactions as Substrate or Ligand Component

In the realm of catalytic chemistry, this compound primarily functions as a substrate. The bromine atom makes it an excellent candidate for a wide array of palladium-catalyzed cross-coupling reactions.

As a Substrate:

Suzuki Coupling: Reaction with boronic acids to replace the bromine atom with an alkyl or aryl group.

Heck Coupling: Reaction with alkenes to form a new carbon-carbon bond at the bromine position.

Buchwald-Hartwig Amination: Reaction with amines to form a carbon-nitrogen bond.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne moiety.

These reactions transform the readily available this compound into more complex and valuable derivatives. While the direct use of this compound as a ligand component is not widely reported, its derivatives, particularly those with phosphine (B1218219) or nitrogen-containing groups introduced via cross-coupling, could potentially serve as ligands in transition metal catalysis.

Advanced Synthetic Methodologies (e.g., Flow Chemistry Applications)

Modern synthetic chemistry increasingly relies on advanced methodologies like flow chemistry to improve efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, is particularly well-suited for reactions that are fast, exothermic, or involve hazardous intermediates.

The types of reactions for which this compound is a suitable substrate, such as palladium-catalyzed cross-coupling, are frequently adapted to flow chemistry systems. durham.ac.uk The use of packed-bed reactors with immobilized catalysts can streamline the synthesis and purification of derivatives of this compound. Furthermore, the synthesis of heterocyclic structures, a key application area for this building block, has seen significant advancements through flow chemistry techniques. durham.ac.uk For example, the generation of 1,2,3-triazoles via Huisgen cycloadditions has been efficiently performed in flow reactors. durham.ac.uk Given the potential to convert the bromo-substituent to an azide (B81097) or an alkyne, this compound is a relevant starting material for creating precursors for such "click chemistry" reactions in a flow setting.

Advanced Topics and Future Research Directions in the Chemistry of 1 3 Bromophenyl Cyclopropan 1 Ol

The unique structural and reactive properties of 1-(3-bromophenyl)cyclopropan-1-ol position it as a valuable starting material for advanced chemical synthesis. Its strained three-membered ring and the presence of a bromine-substituted phenyl group offer multiple avenues for complex molecular construction. Future research is poised to expand its utility through the exploration of novel catalytic methods, sustainable reaction conditions, and integration with modern high-throughput technologies.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(3-Bromophenyl)cyclopropan-1-ol, and how can reaction conditions be optimized for higher yields?

Answer: A common approach involves cyclopropanation of 3-bromostyrene derivatives using transition-metal catalysts (e.g., Rh or Cu) or base-mediated ring-closing reactions. For example, cyclopropane rings can be formed via [2+1] cycloaddition with diazo compounds under inert atmospheres. Optimization requires careful control of temperature (e.g., 60–90°C), solvent polarity (THF or DCM), and stoichiometric ratios of reactants (e.g., 1.2–2.0 equivalents of bromophenyl precursors). Post-reaction purification via silica gel chromatography (hexanes/EtOAc gradients) is typical, with yields ranging from 50–81% depending on substituent effects .

Q. Q2. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

Answer:

- ¹H NMR : The cyclopropane protons appear as a multiplet at δ 1.2–1.8 ppm due to ring strain. The hydroxyl proton (OH) may show a broad singlet at δ 2.5–3.5 ppm, which disappears upon deuteration.

- IR : A strong O-H stretch at ~3400 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ are diagnostic .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 229 (C₉H₉BrO⁺) confirms the molecular formula.

Advanced Mechanistic and Computational Studies

Q. Q3. What computational methods are used to predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the molecule’s electronic structure. Key parameters include:

- HOMO-LUMO gaps : ~4.5 eV, indicating moderate stability.

- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugation between the cyclopropane ring and bromophenyl group, stabilizing the structure.

- Nonlinear Optical (NLO) properties : Predicted β values (second-order polarizability) suggest potential in photonics, though experimental validation is needed .

Q. Q4. How do steric and electronic effects of the bromophenyl group influence cyclopropane ring strain and reactivity?

Answer: The electron-withdrawing bromine atom increases ring strain by destabilizing the cyclopropane’s σ framework. Steric hindrance from the bulky 3-bromophenyl group restricts rotational freedom, favoring specific conformers. Kinetic studies using variable-temperature NMR or X-ray crystallography can quantify these effects .

Data Contradictions and Troubleshooting

Q. Q5. How should researchers resolve discrepancies between experimental and computational vibrational spectra?

Answer: Discrepancies in IR/Raman peaks often arise from solvent effects or anharmonic approximations in DFT. Mitigation strategies include:

- Comparing spectra in gas phase (computed) vs. solid state (experimental).

- Applying scaling factors (e.g., 0.961 for B3LYP) to computational frequencies.

- Validating with isotopic labeling (e.g., deuterated OH groups) .

Q. Q6. Why do synthetic yields vary significantly across literature reports, and how can reproducibility be improved?

Answer: Yield variations stem from:

- Trace moisture (deactivates catalysts).

- Inconsistent purification (e.g., column chromatography gradients).

- Substrate purity (e.g., residual stabilizers in bromophenyl precursors).

Standardizing anhydrous conditions, pre-purifying reactants, and reporting detailed protocols (e.g., CAS RN 546115-65-5 for intermediates) enhances reproducibility .

Advanced Applications and Interdisciplinary Research

Q. Q7. What role does this compound play in studying surface-adsorbed organic reactions in indoor environments?

Answer: Its bromine atom acts as a spectroscopic handle (via XPS or ToF-SIMS) to track adsorption/desorption kinetics on indoor surfaces (e.g., glass, polymers). Such studies inform indoor air quality models by quantifying surface reactivity with ozone or NOx .

Q. Q8. Can this compound serve as a precursor for bioactive molecules, and what modifications are needed?

Answer: Yes. The hydroxyl group enables derivatization (e.g., esterification, glycosylation), while the bromine allows cross-coupling (Suzuki, Sonogashira) to introduce pharmacophores. For instance, coupling with pyridyl boronic acids generates analogs for kinase inhibition assays .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.